molecular formula C10H20ClNO2 B2580008 Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride CAS No. 2375261-32-6

Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2580008
CAS No.: 2375261-32-6
M. Wt: 221.73
InChI Key: ZBEPUONPUDXWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-tert-butylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative featuring a tert-butyl group and a methyl ester at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. Its molecular formula is C₁₀H₂₀ClNO₂, and its molecular weight is 221.73 g/mol . This compound is often utilized as a building block in pharmaceutical synthesis, particularly for central nervous system (CNS) agents, due to the pyrrolidine scaffold’s prevalence in bioactive molecules.

Properties

IUPAC Name

methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2,3)10(8(12)13-4)5-6-11-7-10;/h11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEPUONPUDXWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCNC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of tert-butylamine with methyl acrylate, followed by cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

Therapeutic Applications

Methyl 3-tert-butylpyrrolidine-3-carboxylate; hydrochloride has been investigated for its efficacy in treating various neurological and psychological disorders. Key applications include:

  • Neurodegenerative Disorders : The compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It acts as a neuroprotective agent, potentially mitigating the effects of amyloid-beta peptide aggregation, which is a hallmark of Alzheimer's pathology .
  • Epilepsy and Convulsions : Research indicates that this compound may possess anticonvulsant properties, making it a candidate for epilepsy treatment. Its mechanism involves modulation of neurotransmitter systems, which could help in reducing seizure frequency .
  • Anxiety and Depression : Methyl 3-tert-butylpyrrolidine-3-carboxylate; hydrochloride may also be beneficial for patients suffering from anxiety and depression. The compound's ability to influence mood-regulating neurotransmitters could provide therapeutic effects similar to existing antidepressants .

Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models

In vitro studies demonstrated that methyl 3-tert-butylpyrrolidine-3-carboxylate; hydrochloride significantly reduced cell death in astrocytes induced by amyloid-beta exposure. The compound decreased inflammatory markers such as TNF-α and reactive oxygen species (ROS), suggesting a protective role against neuroinflammation associated with Alzheimer's disease .

Case Study 2: Efficacy in Epileptic Models

A series of animal studies evaluated the anticonvulsant properties of methyl 3-tert-butylpyrrolidine-3-carboxylate; hydrochloride using established seizure models. Results indicated a notable reduction in seizure frequency compared to control groups, supporting its potential as an effective treatment for epilepsy .

Summary Table of Applications

Application AreaPotential BenefitsMechanism of Action
Neurodegenerative DisordersNeuroprotection, reduced amyloid aggregationAcetylcholinesterase inhibition
EpilepsyDecreased seizure frequencyGABAergic modulation
Anxiety and DepressionMood stabilizationNeurotransmitter modulation

Mechanism of Action

The mechanism of action of Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl Pyrrolidine-3-carboxylate Hydrochloride

Molecular Formula: C₆H₁₂ClNO₂; Molecular Weight: 165.62 g/mol

  • Key Differences: Lacks the tert-butyl group, resulting in reduced steric hindrance and lower molecular weight. Higher hydrophilicity due to the absence of the hydrophobic tert-butyl substituent.
  • Applications : Primarily used in early-stage drug discovery where minimal steric bulk is desired.

3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a and 13b)

Synthesis : Prepared via coupling reactions (e.g., EDCl/HOBt) with pyridinyl carboxylic acids, yielding 66–73% .

  • Key Differences: Incorporates a pyridinyl-propionyl moiety, introducing aromaticity and hydrogen-bonding capabilities. Higher molecular complexity due to the prolyl-pyrrolidine backbone and pyridine ring.

(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate Hydrochloride

Molecular Features: Contains an amino group instead of a methyl ester at the 3-position .

  • Key Differences: The amino group increases basicity and aqueous solubility (when protonated). Suitable for further functionalization (e.g., amide bond formation) in drug synthesis. Reduced steric hindrance compared to the methyl ester analog.

2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidine] Ethan-1-one Hydrochloride

Molecular Formula : C₁₀H₁₆ClF₃N₂O₂; Molecular Weight : 288.70 g/mol .

  • Key Differences: Incorporates fluorine atoms, enhancing electronegativity and metabolic stability. Features a piperidine-azetidine hybrid scaffold, increasing structural rigidity. Potential for improved target selectivity in receptor-binding applications.

Physicochemical and Functional Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 3-tert-butylpyrrolidine-3-carboxylate HCl C₁₀H₂₀ClNO₂ 221.73 tert-butyl, methyl ester
Methyl pyrrolidine-3-carboxylate HCl C₆H₁₂ClNO₂ 165.62 Methyl ester
3-(Pyridin-3-yl)propionyl derivatives Not provided ~300–350 (estimated) Pyridine, prolyl-pyrrolidine
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate HCl C₉H₁₉ClN₂O₂ ~210 (estimated) tert-butyl, amine

Solubility and Stability

  • Methyl 3-tert-butylpyrrolidine-3-carboxylate HCl : Moderate aqueous solubility (enhanced by HCl salt) but high organic solubility due to tert-butyl .
  • Pyridinyl derivatives : Lower organic solubility due to aromatic pyridine but improved solubility in polar aprotic solvents .
  • Fluorinated analogs : Enhanced metabolic stability and membrane permeability from fluorine atoms .

Q & A

Q. How can researchers address solubility limitations in biological assays?

  • Co-Solvent Systems : Use DMSO (≤5% v/v) with aqueous buffers (e.g., PBS) to enhance solubility. For in vitro studies, verify compatibility with assay components (e.g., enzymes, cell media) .
  • Surfactant-Assisted Dispersion : Add polysorbate-80 (0.01–0.1%) to prevent aggregation in aqueous solutions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Perform Hill slope analysis to confirm potency (IC50) consistency. For example, discrepancies in enzyme inhibition assays may arise from varying ATP concentrations .
  • Statistical Rigor : Apply one-way ANOVA with Bonferroni correction for multi-group comparisons (e.g., nitric oxide modulation studies) to minimize Type I errors .

Q. Which in vitro models are suitable for studying its pharmacological potential?

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method, referencing inhibitors like AChE/BChE-IN-3 hydrochloride (IC50 0.383–6.08 μM) as benchmarks .
  • Cell-Based Assays : Use SH-SY5Y neuroblastoma cells for neuroactivity profiling, with L-NAME hydrochloride as a nitric oxide synthase inhibitor control .

Q. How can stability studies be designed to assess degradation under physiological conditions?

  • Forced Degradation : Expose the compound to pH 1.2 (gastric fluid) and pH 6.8 (intestinal fluid) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., ester hydrolysis to carboxylic acid) .
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.